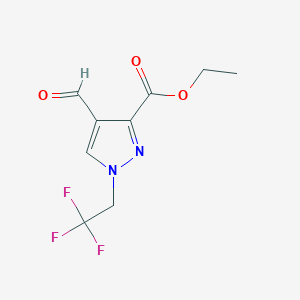
4-(Boc-amino)-5-bromo-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Boc-amino)-5-bromo-2-methylthiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a methyl group attached to the thiazole ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-5-bromo-2-methylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Boc-Protected Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Boc-amino)-5-bromo-2-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Deprotection Reactions: Formation of 5-bromo-2-methylthiazole with a free amino group.
Oxidation and Reduction Reactions: Formation of oxidized or reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Boc-amino)-5-bromo-2-methylthiazole has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Boc-amino)-5-bromo-2-methylthiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with target molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(Boc-amino)-5-bromo-2-methylthiazole can be compared with other similar compounds such as:
4-(Boc-amino)-2-methylthiazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-methylthiazole: Lacks the Boc-protected amino group, which may limit its use in certain synthetic applications.
4-(Boc-amino)-5-chloro-2-methylthiazole: Contains a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the Boc-protected amino group, bromine atom, and methyl group, which provides a versatile scaffold for various chemical and biological applications.
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-11-7(6(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFEPGRRKTIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253621-15-5 |
Source


|
| Record name | tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)







![2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)
![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)

